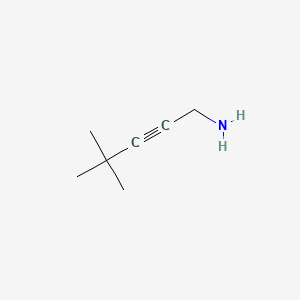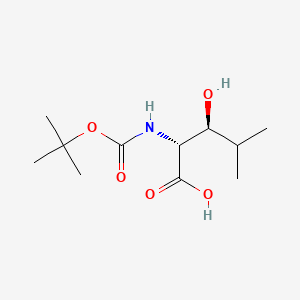
(R)-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-(R)-(1,1/'-BINAPHTHYL-2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) is an organometallic compound that features a zirconium center coordinated to a biphenyl ligand, a dimethylcyclopentadienyl ligand, and a binaphthyl ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) typically involves the reaction of zirconium tetrachloride with the corresponding ligands under inert atmosphere conditions. The reaction is usually carried out in a solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the zirconium center.
Reduction: Reduction reactions may also be possible, depending on the specific ligands and reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other hydrides.
Substitution Reagents: Various ligands such as phosphines, amines, or other organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a zirconium oxide species, while substitution could result in a new organometallic complex with different ligands.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: It could be used in the development of new materials with unique electronic or mechanical properties.
Biology and Medicine
Drug Development:
Industry
Manufacturing: Use in the production of high-performance materials or as a catalyst in industrial chemical processes.
作用機序
The mechanism by which ®-BIPHENYL-(3,4-DIMETHYL-1-CYCLOPENTADIENYL)-ZIRCONIUM(IV)-®-(1,1/'-BINAPHTHYL-2) exerts its effects would involve the coordination of the zirconium center to various substrates, facilitating chemical transformations. The specific molecular targets and pathways would depend on the particular application, such as catalysis or drug development.
類似化合物との比較
Similar Compounds
Titanium Analogues: Compounds with titanium centers instead of zirconium.
Other Zirconium Complexes: Compounds with different ligands but similar zirconium coordination environments.
Uniqueness
The unique combination of biphenyl, dimethylcyclopentadienyl, and binaphthyl ligands in this compound may confer distinct reactivity and selectivity compared to other similar organometallic compounds.
特性
CAS番号 |
198491-04-2 |
|---|---|
分子式 |
C46H38O2Zr |
分子量 |
714.032 |
IUPAC名 |
1-(3,4-dimethylcyclopentyl)-2-[2-(3,4-dimethylcyclopentyl)phenyl]benzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;zirconium |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
InChIキー |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
SMILES |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)
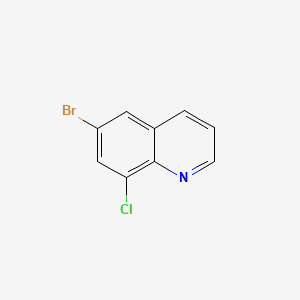
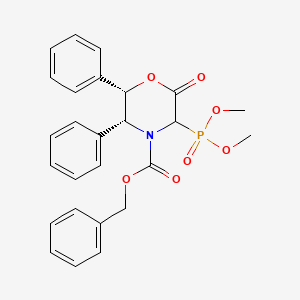
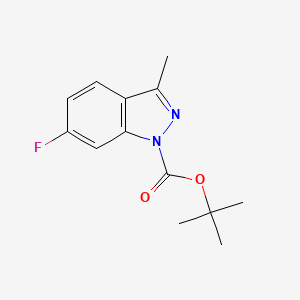
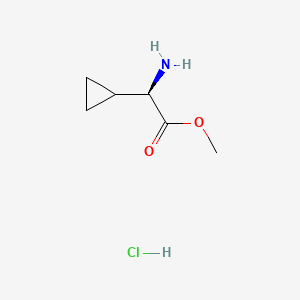
![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)
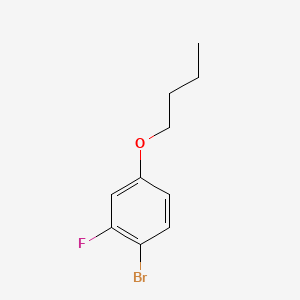
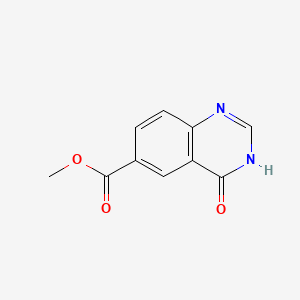
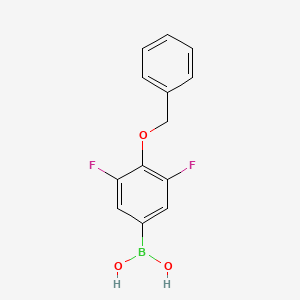
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
